But-1-yn-1-yltrimethylsilane

Übersicht

Beschreibung

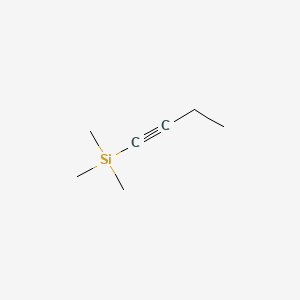

But-1-yn-1-yltrimethylsilane is an organosilicon compound with the molecular formula C₇H₁₄Si. It is a derivative of butyne, where one hydrogen atom is replaced by a trimethylsilyl group. This compound is commonly used in organic synthesis due to its reactivity and ability to introduce the trimethylsilyl group into various molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

But-1-yn-1-yltrimethylsilane can be synthesized through the reaction of but-1-yne with chlorotrimethylsilane in the presence of a strong base such as n-butyllithium. The reaction typically occurs in an inert atmosphere at low temperatures (around -78°C) to prevent side reactions. The reaction mixture is then warmed to room temperature and quenched with water to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified through distillation and other separation techniques to remove impurities .

Analyse Chemischer Reaktionen

Types of Reactions

But-1-yn-1-yltrimethylsilane undergoes various types of chemical reactions, including:

Hydrosilation: Reaction with hydrosilanes in the presence of catalysts such as ruthenium to form silylated products.

Cycloaddition: Participation in [2+2] and [3+2] cycloaddition reactions to form cyclic compounds.

Nucleophilic Substitution: Reactivity in nucleophilic substitution reactions to introduce the trimethylsilyl group into other molecules.

Common Reagents and Conditions

Hydrosilation: Catalysts like ruthenium and hydrosilanes are commonly used.

Cycloaddition: Catalysts such as zinc iodide (ZnI₂) are used to facilitate the reaction.

Nucleophilic Substitution: Strong bases like n-butyllithium are used to generate the nucleophilic species.

Major Products Formed

Hydrosilation: Silylated alkenes and alkynes.

Cycloaddition: Cyclic compounds with varying ring sizes.

Nucleophilic Substitution: Trimethylsilylated derivatives of various organic molecules.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Organic Molecules

But-1-yn-1-yltrimethylsilane serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical transformations, including:

- Hydrosilation Reactions : It can add across double bonds to form new silanes that can be further functionalized, making it valuable in creating siloxane compounds and polymers.

- Cycloaddition Reactions : The compound participates in [2+2] and [3+2] cycloaddition reactions, which are essential for synthesizing cyclic compounds.

- Nucleophilic Substitution : This reaction facilitates the introduction of the trimethylsilyl group into other organic structures, enhancing their stability and reactivity.

Biological Applications

Synthesis of Bioactive Molecules

In medicinal chemistry, this compound is employed to synthesize bioactive molecules that can lead to the development of new pharmaceuticals. The trimethylsilyl group enhances the stability and bioavailability of these compounds, making them more effective as drug candidates .

Case Study: Drug Development

In a recent study, this compound was utilized in the synthesis of novel compounds targeting specific biological pathways. The incorporation of this compound allowed for improved pharmacokinetic properties, demonstrating its utility in drug design .

Industrial Applications

Production of Specialty Chemicals

The compound is also applied in the production of specialty chemicals and materials, including advanced polymers. Its reactivity allows it to be used in various industrial processes where silicon-containing compounds are required for enhanced material properties.

Wirkmechanismus

The mechanism by which but-1-yn-1-yltrimethylsilane exerts its effects is primarily through its reactivity in chemical reactions. The trimethylsilyl group is a bulky, electron-donating group that can stabilize reactive intermediates and facilitate various transformations. In hydrosilation reactions, the compound acts as a substrate that undergoes addition to form silylated products. In cycloaddition reactions, it participates in the formation of cyclic structures through the interaction of its alkyne moiety with other reactive species.

Vergleich Mit ähnlichen Verbindungen

But-1-yn-1-yltrimethylsilane can be compared with other similar compounds such as:

Trimethylsilylacetylene: Another silylated alkyne with similar reactivity but different steric properties.

Trimethylsilylprop-2-yne: A related compound with a different carbon chain length.

Trimethylsilylbut-2-yne: A positional isomer with the trimethylsilyl group at a different position on the butyne chain.

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and selectivity in various chemical reactions.

Biologische Aktivität

Overview

But-1-yn-1-yltrimethylsilane (C₇H₁₄Si) is an organosilicon compound notable for its utility in organic synthesis and its role in the development of bioactive molecules. This compound features a triple bond and a trimethylsilyl group, which contribute to its reactivity and versatility in various chemical reactions. Understanding its biological activity involves exploring its pharmacokinetics, mechanisms of action, and applications in medicinal chemistry.

- Molecular Formula : C₇H₁₄Si

- CAS Number : 62108-37-6

- Structure : The compound consists of a butyne backbone with a trimethylsilyl substituent.

This compound acts primarily as a building block in organic synthesis. Its biological activity is linked to its ability to introduce the trimethylsilyl group into various bioactive molecules, enhancing their stability and reactivity. The compound is involved in several key reactions:

- Hydrosilation : Reacts with hydrosilanes in the presence of catalysts to form silylated products.

- Cycloaddition : Participates in [2+2] and [3+2] cycloaddition reactions, contributing to the formation of cyclic compounds.

- Nucleophilic Substitution : Engages in nucleophilic substitution reactions, facilitating the introduction of the trimethylsilyl group into other organic structures.

Pharmacokinetics

The pharmacokinetic properties of this compound are not extensively documented; however, its stability under controlled conditions (dry environments at 2–8°C) suggests potential for safe storage and handling. Its reactivity indicates that it can interact with biological systems, although specific metabolic pathways and elimination routes require further investigation.

Applications in Medicinal Chemistry

This compound is utilized in the synthesis of a variety of bioactive compounds:

- Drug Development : It serves as a precursor for synthesizing pharmaceuticals, including compounds with potential therapeutic effects.

Case Studies

- Synthesis of Frondosin D : Research has demonstrated the use of this compound in synthesizing complex natural products like Frondosin D, which exhibits significant biological activity against cancer cells .

- Enantiospecific Synthesis : A study highlighted its role in an enantiospecific synthesis pathway for 5-epi-α-Bulnesene, showcasing its utility in constructing complex molecular architectures relevant to medicinal chemistry .

Comparative Analysis

A comparison table illustrates the unique features and reactivity profiles of this compound relative to similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₇H₁₄Si | Triple bond; versatile building block |

| (3-Chloro-3-methylbut-1-yn-1-yl)trimethylsilane | C₈H₁₅ClSi | Chlorinated derivative; used in enzyme mechanism studies |

| Trimethylsilyl chloride | C₃H₉ClSi | Basic silane without alkyne functionality |

Eigenschaften

IUPAC Name |

but-1-ynyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14Si/c1-5-6-7-8(2,3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUFWNQHBGARJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50211169 | |

| Record name | 1-Butynyltrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62108-37-6 | |

| Record name | 1-Butynyltrimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062108376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butynyltrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (but-1-yn-1-yl)trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.